molecular formula C16H28O B13927704 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone CAS No. 54869-06-6

6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone

Cat. No.: B13927704
CAS No.: 54869-06-6
M. Wt: 236.39 g/mol
InChI Key: VKBXHFYLVWUIHC-UHFFFAOYSA-N
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Description

Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one is an organic compound with the molecular formula C16H28O It is a derivative of naphthalene, characterized by the presence of a tert-butyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one typically involves the hydrogenation of 6-tert-butyl-2,8a-dimethylnaphthalene-1-one. This process requires specific catalysts, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 10-50 atm.

Industrial Production Methods: In industrial settings, the production of Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Oxidation: Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of catalysts such as Pd/C, leading to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the tert-butyl and methyl groups, using reagents like halogens (e.g., bromine) or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other metal catalysts.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, lacking the tert-butyl and methyl groups.

    6-tert-butyl-2,8a-dimethylnaphthalene-1-one: The non-hydrogenated precursor of Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one.

    Tetralin: A partially hydrogenated derivative of naphthalene, with one aromatic ring and one saturated ring.

Uniqueness: Decahydro-6-tert-butyl-2,8a-dimethylnaphthalen-1-one is unique due to its specific substitution pattern and fully hydrogenated structure. These features confer distinct chemical and physical properties, making it valuable for various applications that require stability and specific reactivity.

Properties

CAS No.

54869-06-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

6-tert-butyl-2,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one

InChI

InChI=1S/C16H28O/c1-11-6-7-13-10-12(15(2,3)4)8-9-16(13,5)14(11)17/h11-13H,6-10H2,1-5H3

InChI Key

VKBXHFYLVWUIHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC(CCC2(C1=O)C)C(C)(C)C

Origin of Product

United States

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